molecular formula C26H21N3O3 B2474606 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one CAS No. 1326821-58-2

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one

Cat. No. B2474606
CAS RN: 1326821-58-2
M. Wt: 423.472
InChI Key: QQBYITLPYBUBPK-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H21N3O3 and its molecular weight is 423.472. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ACAT Inhibition for Hypercholesterolemia and Atherosclerosis

Background:: Acyl-CoA: cholesterol O-acyltransferase (ACAT) plays a crucial role in cholesterol metabolism. Inhibiting ACAT can reduce cholesterol esterification and potentially mitigate hypercholesterolemia and atherosclerosis.

Compound of Interest:: N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N’-(3,4-dimethylphenyl)piperazine (Compound 45) is an amide compound derived from the lead compound Yakuchinone B. It was synthesized through modification of three regions (A, B, C) in the molecule.

Findings::

Implications:: Compound 45 holds promise as a novel therapeutic agent for hypercholesterolemia and atherosclerosis .

Synthesis of Natural Products via (4+3) Cycloadditions

Background:: (4+3) Cycloadditions are powerful tools in organic synthesis, allowing the construction of complex molecules.

Application:: Our compound can participate in formal (4+3) cycloadditions, facilitating the synthesis of natural products. Researchers have employed this strategy to create diverse molecular frameworks .

These applications highlight the versatility and potential impact of our compound in various scientific contexts. Researchers continue to explore its properties and applications, making it an exciting area of study.

Structure-Activity Relationships of N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N’-(3,4-dimethylphenyl)piperazine and Analogues as Inhibitors of Acyl-CoA: Cholesterol O-Acyltransferase Application of (4+3) cycloaddition strategies in the synthesis of natural products

properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-16-11-12-18(13-17(16)2)24-27-25(32-28-24)23-15-29(19-7-6-8-20(14-19)31-3)26(30)22-10-5-4-9-21(22)23/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBYITLPYBUBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one

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